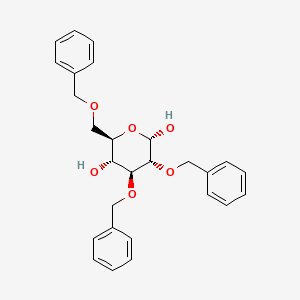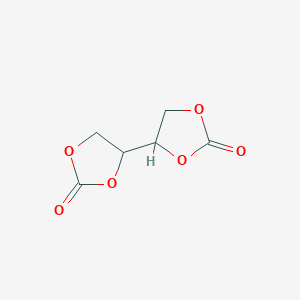
Erythritol bis(carbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythritol bis(carbonate) is a chemically modified form of erythritol, where carbonate groups are esterified to the sugar alcohol. This modification significantly alters the physical and chemical properties of erythritol, making it a valuable compound in materials science and synthetic chemistry research . It is particularly noted for its use as a monomer in the synthesis of non-isocyanate polyurethanes, which are more sustainable alternatives to traditional polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythritol bis(carbonate) can be synthesized from erythritol and diphenyl carbonate under specific reaction conditions. The reaction is catalyzed by triazabicyclodecene, with dimethyl carbonate serving as both the solvent and reagent . The reaction conditions include a controlled temperature and reduced pressure to facilitate the formation of the carbonate ester. The product can be separated by filtration, and the reaction mixture can be reused multiple times without loss of catalytic activity .
Industrial Production Methods
The industrial production of erythritol bis(carbonate) involves the use of sustainable procedures that minimize the environmental impact. This includes the recycling of reagents and the use of less toxic solvents. The process is designed to be efficient, with high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Erythritol bis(carbonate) primarily undergoes substitution reactions, where the carbonate groups can be replaced by other functional groups. It can also participate in polymerization reactions to form polyurethanes .
Common Reagents and Conditions
Common reagents used in the reactions of erythritol bis(carbonate) include diamines and other nucleophiles that can attack the carbonate ester groups. The reactions typically occur under mild conditions, with the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reactions of erythritol bis(carbonate) include non-isocyanate polyurethanes, which are used in various industrial applications such as coatings, adhesives, and foams .
Scientific Research Applications
Erythritol bis(carbonate) has several scientific research applications:
Mechanism of Action
The mechanism of action of erythritol bis(carbonate) involves the formation of carbonate ester bonds, which can be broken and reformed under specific conditions. This allows it to participate in polymerization reactions to form polyurethanes. The molecular targets include the hydroxyl groups of erythritol, which react with carbonate groups to form the ester bonds .
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: Used in the synthesis of polyurethanes but involves the use of phosgene, which is less sustainable.
Glycerol carbonate: Another carbonate ester used in similar applications but has different physical properties.
Uniqueness
Erythritol bis(carbonate) is unique due to its biocompatibility and sustainability. It offers a more environmentally friendly alternative to traditional carbonate esters used in polyurethane synthesis .
Properties
CAS No. |
24690-44-6 |
|---|---|
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H6O6/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h3-4H,1-2H2/t3-,4?/m0/s1 |
InChI Key |
ZWGIZHOZSXFSNW-WUCPZUCCSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)O1)C2COC(=O)O2 |
SMILES |
C1C(OC(=O)O1)C2COC(=O)O2 |
Canonical SMILES |
C1C(OC(=O)O1)C2COC(=O)O2 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)
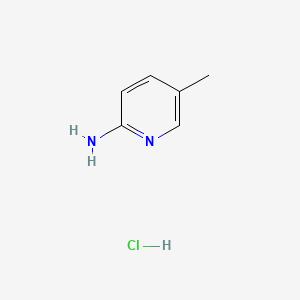
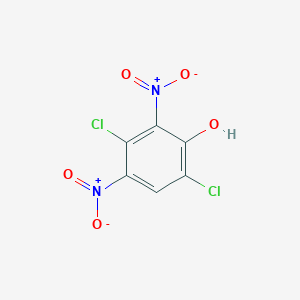
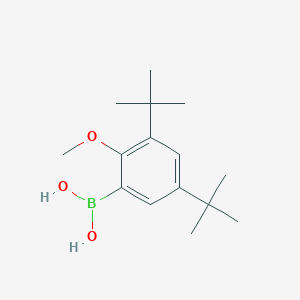
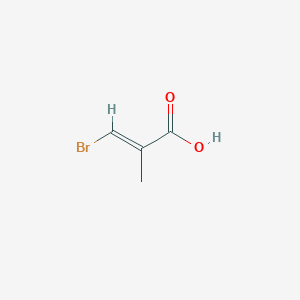
![4-(1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4-yl)-1H-imidazole](/img/structure/B3254907.png)

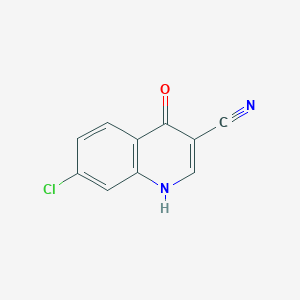
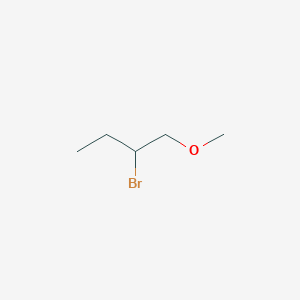
![6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B3254937.png)
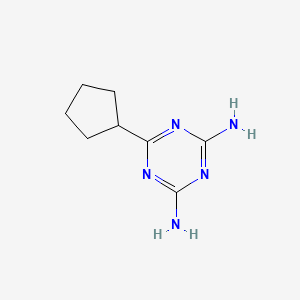
![Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3254944.png)
